(S)-1-(Anthracen-9-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13497324
Molecular Formula: C16H16ClN
Molecular Weight: 257.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN |
|---|---|
| Molecular Weight | 257.76 g/mol |
| IUPAC Name | (1S)-1-anthracen-9-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m0./s1 |
| Standard InChI Key | ANSFQYOBYYVFEY-MERQFXBCSA-N |
| Isomeric SMILES | C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
| SMILES | CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
| Canonical SMILES | CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₆H₁₆ClN, with a molecular weight of 257.76 g/mol . Its structure consists of an anthracene moiety (a fused polycyclic aromatic hydrocarbon) linked to an ethanamine group, where the chiral center at the ethanamine carbon adopts the S-configuration. The hydrochloride salt enhances stability and solubility in polar solvents .
Key identifiers include:
The stereochemistry is critical for interactions in chiral environments, influencing its reactivity and binding affinity in potential applications .
Crystallographic and Conformational Data
PubChem provides 3D conformational models, revealing a planar anthracene system with the ethanamine group projecting perpendicularly . The hydrochloride ion forms hydrogen bonds with the amine, stabilizing the crystal lattice.
Synthesis and Purification
Purification Techniques
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Recrystallization: From ethanol/water mixtures to enhance enantiomeric purity .
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Column Chromatography: Silica gel with dichloromethane/methanol gradients .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Soluble in DMSO, methanol | |
| Stability | Hygroscopic; store at 2–8°C | |
| Optical Rotation ([α]D) | Data unavailable | — |
The compound’s fluorescence properties, typical of anthracene derivatives, suggest utility in photophysical studies .
Research Applications
Organic Synthesis
The compound serves as a precursor for chiral ligands in asymmetric catalysis. Its amine group can coordinate to metals, facilitating enantioselective transformations .
Materials Science
Anthracene’s π-conjugated system makes this compound a candidate for organic semiconductors or fluorescent markers .
Analytical Characterization
Spectroscopic Data
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NMR: Expected aromatic signals (δ 7.5–8.5 ppm) and amine protons (δ 1.5–2.5 ppm) .
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IR: N–H stretch (~3300 cm⁻¹) and C–Cl vibration (~600 cm⁻¹) .
Chromatographic Methods
HPLC with chiral columns (e.g., Chiralpak AD-H) can confirm enantiomeric purity .
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